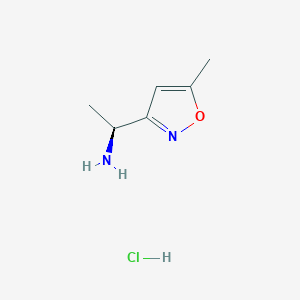
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
説明
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride, also known by its CAS Number 154135-33-8, is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
The molecular formula of (1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine is C₆H₁₀N₂O, with a molecular weight of approximately 126.16 g/mol. The compound features a five-membered oxazole ring with a methyl group at the 5-position and an ethanamine group at the 1-position.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| CAS Number | 154135-33-8 |
| IUPAC Name | (1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethanamine hydrochloride |
| Appearance | Liquid |
Antimicrobial Properties
Research indicates that (1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were recorded as low as 0.0039 mg/mL.
- Escherichia coli : The compound demonstrated effective antibacterial properties with MIC values ranging from 0.0048 to 0.025 mg/mL against different strains.
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains of bacteria .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored in various studies. It appears to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation processes. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
The exact mechanism of action for (1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine is still under investigation. However, it is hypothesized that the compound interacts with biological targets such as:
- Enzymes : Potential inhibition of enzymes involved in bacterial cell wall synthesis.
- Receptors : Modulation of receptors related to inflammatory responses.
These interactions suggest a multifaceted approach to its biological activity, making it a valuable candidate for further research in drug development .
Case Studies
Several case studies have highlighted the efficacy of (1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine in various biological assays:
- In vitro Studies : In laboratory settings, the compound showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria.
- Animal Models : Preliminary studies in animal models indicated reduced inflammation and improved recovery rates from infections when treated with this compound.
These studies underscore its potential therapeutic applications and warrant further clinical investigation .
特性
IUPAC Name |
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-4-3-6(5(2)7)8-9-4;/h3,5H,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMTWUGXENYRJQ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















